molecular formula C19H13Cl2N3O B2458922 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339009-90-4

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B2458922
CAS RN: 339009-90-4
M. Wt: 370.23
InChI Key: CUXIXQSTZGUVJR-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyloxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine (CBP) is an organic compound from the imidazopyridine family. It is a heterocyclic aromatic compound composed of an imidazopyridine ring fused to a benzyloxy group, with a chlorine substituent on the benzyloxy group and a chlorine substituent on the phenyl ring. CBP is a versatile compound with many applications in organic synthesis, scientific research, and laboratory experiments.

Scientific Research Applications

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has been widely used in scientific research as a model compound for studying the structure and properties of imidazopyridine compounds. It has been used to study the conformational preferences of imidazopyridine rings, to investigate the effect of substituents on the reactivity of imidazopyridine compounds, and to study the electronic structure of imidazopyridine compounds. In addition, 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has been used as a building block for synthesizing other imidazopyridine compounds.

Mechanism of Action

The mechanism of action of 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine is not fully understood. However, it is believed that the compound binds to proteins and other molecules in the body, altering their structure and function. It is also believed that 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine can interact with enzymes, modulating their activity.
Biochemical and Physiological Effects
1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has been shown to have a wide range of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties. It has also been found to have neuroprotective effects and to have the potential to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has several advantages for laboratory experiments. It is a relatively simple compound to synthesize and is readily available. It is also a relatively stable compound, making it suitable for long-term storage. However, 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has some limitations for laboratory experiments. It is not very soluble in water and is not very stable in acidic or basic solutions.

Future Directions

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine has many potential future applications. It could be used as a drug or drug candidate for treating various diseases, such as cancer, inflammation, and infectious diseases. It could also be used as a tool to study the structure and properties of imidazopyridine compounds. Additionally, it could be used as a building block for synthesizing other imidazopyridine compounds. Finally, it could be used as a starting point for developing new and more effective drugs.

Synthesis Methods

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine can be synthesized using a two-step process involving the reaction of 3-chlorobenzaldehyde with 4-chloroaniline, followed by the condensation of the resulting aldehyde-amine adduct with 1,3-dicyclohexylcarbodiimide (DCC). In the first step, the aldehyde and amine react to form an aldimine which is then cyclized by the DCC to form the imidazopyridine ring. In the second step, the benzyloxy group is added to the imidazopyridine ring. The overall reaction is shown below:
3-Chlorobenzaldehyde + 4-Chloroaniline → Aldimine → 1H-Imidazo[4,5-b]pyridine + Benzyloxy Group

properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O/c20-15-8-6-14(7-9-15)19-23-18-17(5-2-10-22-18)24(19)25-12-13-3-1-4-16(21)11-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXIXQSTZGUVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine

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